
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and an ethyl acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dichlorophenylacetylene and ethyl acetoacetate, under acidic or basic conditions.
Acrylation: The furan ring is then subjected to acrylation using ethyl acrylate in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the 3,4-dichlorophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The acrylate moiety can also undergo Michael addition reactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate: Similar structure but with a single chlorine atom.
Ethyl 3-(5-(3,4-dimethoxyphenyl)furan-2-yl)acrylate: Contains methoxy groups instead of chlorine atoms.
Ethyl 3-(5-(3,4-difluorophenyl)furan-2-yl)acrylate: Contains fluorine atoms instead of chlorine.
Uniqueness
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H12Cl2O3 |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
ethyl (E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)10-3-6-12(16)13(17)9-10/h3-9H,2H2,1H3/b8-5+ |
Clé InChI |
NBORUOSHPUDEQT-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)

![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
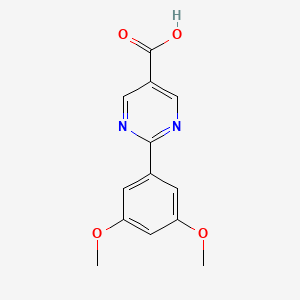
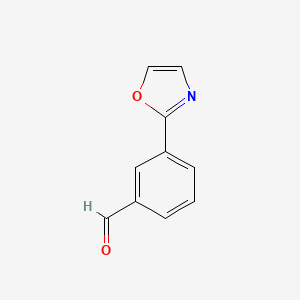
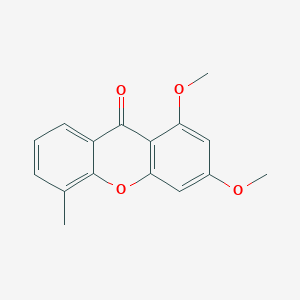
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
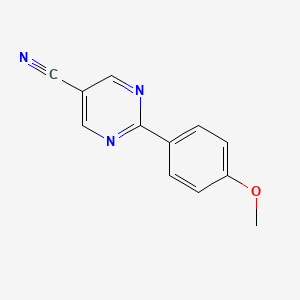
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)

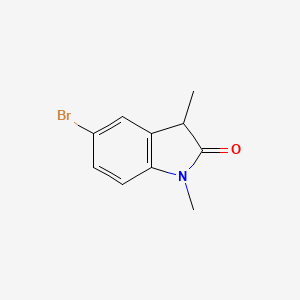
![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)

